molecular formula C10H14O6 B3273132 Dimethyl 3,6-dioxooctanedioate CAS No. 58096-39-2

Dimethyl 3,6-dioxooctanedioate

Cat. No.: B3273132
CAS No.: 58096-39-2
M. Wt: 230.21 g/mol
InChI Key: PJOXGFYPAYXBLO-UHFFFAOYSA-N
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Description

Dimethyl 3,6-dioxooctanedioate is an organic compound with the molecular formula C10H14O6. It is a dimethyl ester of 3,6-dioxooctanedioic acid. This compound is known for its unique structure, which includes two ester groups and two keto groups, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 3,6-dioxooctanedioate can be synthesized through the esterification of 3,6-dioxooctanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound involves continuous esterification processes where 3,6-dioxooctanedioic acid and methanol are fed into a reactor with a strong acid catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,6-dioxooctanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 3,6-dioxooctanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 3,6-dioxooctanedioate involves its reactivity due to the presence of ester and keto groups. These functional groups can participate in various chemical reactions, such as nucleophilic addition and substitution, making the compound a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 3,6-dioxooctanedioate is unique due to its specific arrangement of ester and keto groups, which provides distinct reactivity and versatility in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable compound in multiple scientific and industrial applications .

Properties

IUPAC Name

dimethyl 3,6-dioxooctanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O6/c1-15-9(13)5-7(11)3-4-8(12)6-10(14)16-2/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOXGFYPAYXBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)CCC(=O)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201297337
Record name 1,8-Dimethyl 3,6-dioxooctanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201297337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58096-39-2
Record name 1,8-Dimethyl 3,6-dioxooctanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58096-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-Dimethyl 3,6-dioxooctanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201297337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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